molecular formula C15H21NO4 B11768453 Tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate

Cat. No.: B11768453
M. Wt: 279.33 g/mol
InChI Key: SOUNJIPBCGLCGV-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate is a synthetic organic compound with a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 2-bromoanisole. The reaction is carried out under specific conditions to ensure the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes or receptors, influencing various biochemical pathways. The azetidine ring structure provides stability and enhances the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)azetidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(17)16-9-15(18,10-16)11-7-5-6-8-12(11)19-4/h5-8,18H,9-10H2,1-4H3

InChI Key

SOUNJIPBCGLCGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2OC)O

Origin of Product

United States

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